molecular formula C22H22ClN3O3 B11313595 2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone

2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone

Cat. No.: B11313595
M. Wt: 411.9 g/mol
InChI Key: CAOMSDKSKBDMEH-UHFFFAOYSA-N
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Description

2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a chlorophenyl group, an oxadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and appropriate coupling reagents.

    Incorporation of the Piperidine Moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological properties. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity.

Medicine

The compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring could play a role in binding to these targets, while the piperidine moiety might influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
  • 2-{2-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
  • 2-{2-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups. The presence of the chlorophenyl group, oxadiazole ring, and piperidine moiety provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

2-[2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-(3-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H22ClN3O3/c1-15-6-5-11-26(13-15)20(27)14-28-19-10-3-2-9-18(19)21-24-22(29-25-21)16-7-4-8-17(23)12-16/h2-4,7-10,12,15H,5-6,11,13-14H2,1H3

InChI Key

CAOMSDKSKBDMEH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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